molecular formula C12H12N2O2 B1305127 2,5-Dimethyl-1-(3-nitrophenyl)pyrrole CAS No. 32570-23-3

2,5-Dimethyl-1-(3-nitrophenyl)pyrrole

Cat. No. B1305127
CAS RN: 32570-23-3
M. Wt: 216.24 g/mol
InChI Key: KGSYQKFMWVMRRU-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-1-(3-nitrophenyl)pyrrole” is a chemical compound with the linear formula C12H12N2O2 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of pyrrole derivatives has been reported in various studies . For instance, one approach includes the synthesis of various 2,5-bis(guanidino-aryl)-1-methyl-1H-pyrroles from 1-methyl-1H-pyrrole . Another method involves the condensation of carboxylic acid moiety with substituted amine i.e. 2,4,4-trimethoxybutan-1-amine under reflux conditions followed by acid-mediated cyclization .


Molecular Structure Analysis

The molecular structure of “2,5-Dimethyl-1-(3-nitrophenyl)pyrrole” can be represented by the linear formula C12H12N2O2 . More detailed information about its structure may be available in 2D Mol files or computed 3D SD files .

Scientific Research Applications

Medicinal Chemistry

  • Summary of Application : Pyrrole is a biologically active scaffold possessing diverse activities. The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
  • Methods of Application : The Paal–Knorr reaction is one of the methods used to synthesize pyrrole derivatives .
  • Results or Outcomes : Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products .

Drug Discovery

  • Summary of Application : Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value .
  • Methods of Application : Various conventional as well as modern approaches are used to acquire a series of pyrrole scaffolds .
  • Results or Outcomes : The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility, and these properties make it a valuable tool for drug design and development .

Safety And Hazards

While specific safety and hazard information for “2,5-Dimethyl-1-(3-nitrophenyl)pyrrole” is not available, it’s important to handle all chemical compounds with care and take necessary precautions .

Future Directions

Pyrrole and its derivatives are considered as a potential source of biologically active compounds that possess a diverse nature of activities . Therefore, many researchers have been working to explore this skeleton to its maximum potential against several diseases or disorders .

properties

IUPAC Name

2,5-dimethyl-1-(3-nitrophenyl)pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c1-9-6-7-10(2)13(9)11-4-3-5-12(8-11)14(15)16/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGSYQKFMWVMRRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=CC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30384300
Record name 2,5-dimethyl-1-(3-nitrophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-1-(3-nitrophenyl)pyrrole

CAS RN

32570-23-3
Record name 2,5-dimethyl-1-(3-nitrophenyl)pyrrole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30384300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYL-1-(3-NITROPHENYL)PYRROLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Kubáček - Collection of Czechoslovak Chemical …, 1981 - cccc.uochb.cas.cz
The first step of electrochemical reduction of 2,5-dimethyl-1-nitrophenylpyrroles on a platinum electrode in anhydrous acetonitrile consists in an one-electron process producing …
Number of citations: 5 cccc.uochb.cas.cz

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